molecular formula C23H24N2O2 B1288613 (S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide CAS No. 94441-89-1

(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide

Cat. No. B1288613
CAS RN: 94441-89-1
M. Wt: 360.4 g/mol
InChI Key: QTJKADZPYFJSEQ-NRFANRHFSA-N
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Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. Amides play a significant role in biochemistry and materials science .


Synthesis Analysis

The synthesis of amides typically involves the reaction of a carboxylic acid with an amine or ammonia. The specific synthesis pathway for this compound would depend on the starting materials and conditions .


Molecular Structure Analysis

The molecular structure of an amide includes a carbonyl group (C=O) attached to a nitrogen atom. The remaining bonds on the nitrogen atom and the carbonyl carbon can be to any other atom, commonly a hydrogen or a carbon-containing group .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide is broken down into a carboxylic acid and an amine or ammonia . The specific reactions that this compound would undergo would depend on the conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amides generally have high boiling points due to strong dipole-dipole interactions and hydrogen bonding. They are usually solid at room temperature .

Safety And Hazards

The safety and hazards of a specific compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. Amides are a broad class of compounds with many potential uses in fields like medicine, materials science, and biochemistry .

properties

IUPAC Name

N-[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-16(2)14-21(25-22(26)18-9-4-3-5-10-18)23(27)24-20-13-12-17-8-6-7-11-19(17)15-20/h3-13,15-16,21H,14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJKADZPYFJSEQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915528
Record name N-{1-Hydroxy-4-methyl-1-[(naphthalen-2-yl)imino]pentan-2-yl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide

CAS RN

94441-89-1
Record name N-[(1S)-3-Methyl-1-[(2-naphthalenylamino)carbonyl]butyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94441-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-N-(3-Methyl-1-((2-naphthylamino)carbonyl)butyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Hydroxy-4-methyl-1-[(naphthalen-2-yl)imino]pentan-2-yl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-[3-methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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